molecular formula C21H25FN6O3 B2675323 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione CAS No. 838887-81-3

8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione

Cat. No. B2675323
M. Wt: 428.468
InChI Key: KLOVUBXRPSGNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C21H25FN6O3. Detailed structural analysis would require advanced techniques like NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. It’s likely that it participates in reactions typical of its functional groups .

Scientific Research Applications

Antihistaminic Activity

A study highlighted the synthesis and evaluation of derivatives of theophylline and theobromine for antihistaminic activity. Some compounds showed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their potential as antihistaminic agents (Pascal et al., 1985).

Anxiolytic and Antidepressant Properties

Another research explored the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. Preliminary studies suggested that certain compounds exert anxiolytic-like activity and comparable antidepressant effects to imipramine, highlighting their potential in treating anxiety and depression (Zagórska et al., 2009).

Serotonergic Activity

Further studies on 8-aminoalkyl derivatives of purine-2,6-dione revealed compounds displaying significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise for the development of new psychotropic medications with anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).

Luminescent Properties and Photo-Induced Electron Transfer

Research into naphthalimides with piperazine substituent has shown their potential for fluorescence applications, including probes for pH sensing and studies on photo-induced electron transfer mechanisms, which can be relevant in various scientific and industrial applications (Gan et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further investigation into its potential biological activities, such as its inhibitory effects on human equilibrative nucleoside transporters . Additionally, more research could be done to fully understand its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O3/c1-14(29)12-28-17(23-19-18(28)20(30)25(3)21(31)24(19)2)13-26-8-10-27(11-9-26)16-6-4-15(22)5-7-16/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOVUBXRPSGNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.